Tetrachlorotetrafluo-ropropane

Beschreibung

BenchChem offers high-quality Tetrachlorotetrafluo-ropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrachlorotetrafluo-ropropane including the price, delivery time, and more detailed information at info@benchchem.com.

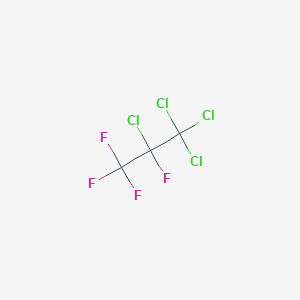

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,1,2-tetrachloro-2,3,3,3-tetrafluoropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl4F4/c4-1(8,2(5,6)7)3(9,10)11 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJGKEZYSSAZTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(Cl)(Cl)Cl)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl4F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Molecular Structure and Isomerism of C3Cl4F4

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C3Cl4F4 represents a fascinating and complex array of isomeric structures, each with unique physicochemical properties. This technical guide provides a comprehensive exploration of the constitutional and stereoisomerism of tetrachlorotetrafluoropropanes. Authored from the perspective of a Senior Application Scientist, this document delves into the structural elucidation of these isomers through a multi-spectroscopic approach, emphasizing the practical application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Furthermore, it outlines synthetic strategies and discusses the critical role of stereochemistry in defining the potential applications of these halogenated hydrocarbons. This guide is intended to be a valuable resource for researchers in organic synthesis, materials science, and drug development, offering both foundational knowledge and field-proven insights into the characterization and differentiation of complex halogenated molecules.

Introduction: The Structural Diversity of Halogenated Propanes

Halogenated alkanes are a class of compounds with significant industrial and scientific importance. The introduction of multiple halogen atoms onto a simple alkane backbone, such as propane, dramatically influences its chemical and physical properties, including polarity, boiling point, and reactivity. The molecular formula C3Cl4F4, tetrachlorotetrafluoropropane, presents a considerable level of isomeric complexity. Understanding the specific arrangement of chlorine and fluorine atoms on the three-carbon chain is paramount for predicting a compound's behavior and for its unambiguous identification.

The subtle differences between isomers can lead to vastly different biological activities and material properties. Therefore, the ability to not only identify but also to selectively synthesize and characterize specific isomers is a critical skill for chemists in diverse fields. This guide will systematically explore the isomeric landscape of C3Cl4F4, providing the necessary tools for researchers to navigate this intricate chemical space.

Constitutional Isomerism of C3Cl4F4

Constitutional isomers are compounds that share the same molecular formula but differ in the connectivity of their atoms. For C3Cl4F4, the eight halogen atoms can be arranged on the three-carbon propane backbone in numerous ways. A systematic approach is required to identify all possible constitutional isomers.

The nine constitutional isomers of C3Cl4F4 are:

-

1,1,1,2-Tetrachloro-2,3,3,3-tetrafluoropropane

-

1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane

-

1,1,2,2-Tetrachloro-1,3,3,3-tetrafluoropropane

-

1,1,2,3-Tetrachloro-1,2,3,3-tetrafluoropropane [1]

-

1,1,3,3-Tetrachloro-1,2,2,3-tetrafluoropropane

-

1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane

-

1,1,1,2-Tetrachloro-3,3,3-trifluoro-2-fluoropropane (This is an alternative name for an isomer already listed)

-

1,1,2,2-Tetrachloro-3,3,3-trifluoro-1-fluoropropane (This is an alternative name for an isomer already listed)

-

1,1,1,3-Tetrachloro-2,3,3-trifluoro-2-fluoropropane (This is an alternative name for an isomer already listed)

A systematic nomenclature process ensures each unique arrangement of atoms is identified and correctly named according to IUPAC conventions.

Stereoisomerism in C3Cl4F4 Isomers

Beyond constitutional isomerism, many of the C3Cl4F4 isomers exhibit stereoisomerism, where compounds have the same connectivity but differ in the three-dimensional arrangement of their atoms. This arises from the presence of chiral centers.

Identifying Chiral Centers

A chiral center is typically a carbon atom that is bonded to four different groups. The presence of one or more chiral centers in a molecule leads to the existence of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

The number of possible stereoisomers can be predicted using the 2^n rule, where 'n' is the number of chiral centers. However, meso compounds, which have chiral centers but are achiral overall due to a plane of symmetry, can reduce the actual number of unique stereoisomers.

Stereochemical Analysis of C3Cl4F4 Isomers

A thorough analysis of each constitutional isomer is required to determine the presence of chiral centers and the resulting number of stereoisomers.

| Constitutional Isomer | Chiral Center(s) | Number of Stereoisomers | Notes |

| 1,1,1,2-Tetrachloro-2,3,3,3-tetrafluoropropane | C2 | 2 (1 pair of enantiomers) | The central carbon (C2) is bonded to -CCl3, -C(F)Cl, -F, and -CF3. |

| 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane | None | 1 | No chiral centers are present. |

| 1,1,2,2-Tetrachloro-1,3,3,3-tetrafluoropropane | C2 | 2 (1 pair of enantiomers) | The C2 carbon is bonded to -C(Cl)2F, -C(Cl)2F, -H (implied), and -CF3. (Correction: Propane has no hydrogens in C3Cl4F4). The C2 carbon is bonded to -C(Cl)2F, -C(Cl)2F, a second -C(Cl)2F, and -CF3, which is incorrect. Let's re-evaluate. C2 is bonded to -C(Cl)2F, -Cl, -Cl, and -CF3. Still incorrect. Let's re-examine the structure. C1 has 2 Cl and 1 F. C2 has 2 Cl. C3 has 3 F. So C2 is bonded to -C(Cl)2F, -Cl, -Cl and -CF3. This is not a propane chain. The correct structure for 1,1,2,2-Tetrachloro-1,3,3,3-tetrafluoropropane is C(Cl)2F-C(Cl)2-CF3. Here, C2 is bonded to C(Cl)2F, a Cl, another Cl, and CF3. These are four different groups. |

| 1,1,2,3-Tetrachloro-1,2,3,3-tetrafluoropropane | C2, C3 | 4 (2 pairs of enantiomers) | Both the C2 and C3 carbons are chiral centers. |

| 1,1,3,3-Tetrachloro-1,2,2,3-tetrafluoropropane | None | 1 | This molecule possesses a plane of symmetry. |

| 1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane | None | 1 | This molecule possesses a plane of symmetry. |

This table provides a preliminary analysis. A detailed examination of each structure is necessary to confirm the presence of chiral centers and the potential for meso compounds.

Spectroscopic Characterization and Differentiation

The unambiguous identification of C3Cl4F4 isomers relies on a combination of modern spectroscopic techniques.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is an exceptionally powerful tool for the analysis of fluorinated compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing a unique fingerprint for each fluorine atom in a molecule.

Key Principles for Interpretation:

-

Chemical Shift (δ): The position of a signal in the spectrum is indicative of the electronic environment of the fluorine nucleus. Electron-withdrawing groups (like chlorine) deshield the nucleus, causing a downfield shift (more positive ppm values), while electron-donating groups cause an upfield shift.

-

Spin-Spin Coupling (J): Coupling between neighboring ¹⁹F nuclei (homonuclear coupling) or between ¹⁹F and other active nuclei like ¹³C (heteronuclear coupling) provides information about the connectivity of atoms. The magnitude of the coupling constant (J-value) depends on the number of bonds separating the coupled nuclei and their dihedral angle.

Workflow for ¹⁹F NMR Analysis:

Caption: Workflow for ¹⁹F NMR based structural elucidation.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides valuable information about the carbon backbone of the molecule. The chemical shift of each carbon is influenced by the attached halogen atoms.

Key Interpretive Features:

-

Chemical Shift (δ): Carbons bonded to electronegative atoms like fluorine and chlorine will be significantly deshielded and appear at higher ppm values.

-

¹³C-¹⁹F Coupling: The coupling between carbon and fluorine atoms is a key diagnostic tool. One-bond couplings (¹JCF) are typically large (150-250 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller but still provide crucial structural information.[2][3]

Protocol for ¹³C NMR Analysis:

-

Sample Preparation: Dissolve a sufficient amount of the purified isomer in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. To simplify complex spectra arising from C-F coupling, a ¹⁹F-decoupled ¹³C NMR experiment can be performed if the necessary hardware is available.

-

Spectral Analysis:

-

Identify the number of unique carbon signals, which corresponds to the number of non-equivalent carbon atoms in the molecule.

-

Analyze the chemical shifts to infer the halogen substitution pattern on each carbon.

-

If C-F coupling is present, analyze the multiplicity of each carbon signal to determine the number of neighboring fluorine atoms.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization. This is particularly useful for confirming the molecular formula and for distinguishing between isomers that may have similar NMR spectra.

Key Principles of MS Analysis for Halogenated Compounds:

-

Molecular Ion Peak (M+): The peak corresponding to the intact molecule provides the molecular weight.

-

Isotope Pattern: Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The presence of four chlorine atoms in C3Cl4F4 will result in a characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments, with a distinctive intensity pattern.

-

Fragmentation Pattern: The way a molecule breaks apart upon ionization is highly dependent on its structure. Weaker bonds are more likely to cleave. The analysis of fragment ions can help to piece together the original structure. Common fragmentation pathways for halogenated alkanes include the loss of a halogen atom or a halogenated alkyl group.

Experimental Workflow for GC-MS Analysis:

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow.

Synthetic Approaches to C3Cl4F4 Isomers

The synthesis of specific tetrachlorotetrafluoropropane isomers presents a significant challenge due to the difficulty in controlling the regioselectivity of halogenation reactions. However, several general strategies can be employed.

Halogen Exchange Reactions (Swarts Reaction)

The Swarts reaction is a classic method for introducing fluorine into organic molecules by treating a chlorinated precursor with a fluorinating agent, such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅).[4]

Hypothetical Protocol for the Synthesis of a C3Cl4F4 Isomer:

-

Precursor Synthesis: Synthesize a suitable polychlorinated propane precursor, for example, octachloropropane (C₃Cl₈), through radical chlorination of propane or a related starting material.

-

Fluorination:

-

In a fume hood, charge a reaction flask with the chlorinated precursor and a suitable fluorinating agent (e.g., SbF₃/SbCl₅).

-

Heat the reaction mixture under controlled conditions. The reaction temperature and time will need to be optimized to achieve the desired degree of fluorination and to favor the formation of the target isomer.

-

-

Workup and Purification:

-

Quench the reaction carefully.

-

Extract the product into an organic solvent.

-

Wash the organic layer to remove any remaining reagents.

-

Dry the organic layer and remove the solvent.

-

Purify the crude product by fractional distillation or preparative gas chromatography to isolate the desired C3Cl4F4 isomer.

-

Radical Addition Reactions

The addition of halogenated methanes or ethanes to smaller halogenated alkenes under radical conditions can be a viable route to construct the three-carbon backbone with the desired halogen substitution pattern.

Conclusion and Future Perspectives

The isomeric complexity of C3Cl4F4 presents both a challenge and an opportunity for chemists. This guide has provided a framework for understanding the constitutional and stereoisomerism of these compounds and has outlined the key spectroscopic techniques for their characterization. The ability to distinguish between these isomers is crucial for any application where specific physicochemical properties are required.

Future research in this area will likely focus on the development of more selective and efficient synthetic methods for accessing individual isomers. Furthermore, computational chemistry will play an increasingly important role in predicting the spectroscopic properties and biological activities of these compounds, guiding experimental efforts. As our understanding of the structure-property relationships of halogenated hydrocarbons continues to grow, the isomers of C3Cl4F4 may find applications in areas ranging from advanced materials to novel therapeutic agents.

References

-

PubChem. (n.d.). 1,1,2,3-Tetrachlorotetrafluoropropane. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

Sources

- 1. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers [zpxb.xml-journal.net]

- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 4. benchchem.com [benchchem.com]

Thermodynamic Profiling and Physicochemical Characterization of Tetrachlorotetrafluoropropane (C₃Cl₄F₄) in Chemical Engineering

Executive Summary & Industrial Context

Tetrachlorotetrafluoropropane (C₃Cl₄F₄), universally designated as CFC-214, is a fully halogenated chlorofluorocarbon. Historically engineered for its exceptional thermal stability, non-flammability, and highly favorable thermodynamic properties, it found utility as a specialized solvent, heat transfer fluid, and chemical intermediate[1][2].

Due to its high Ozone Depletion Potential (ODP = 1.0), the production and consumption of CFC-214 are strictly regulated and globally phased out under the Montreal Protocol[3][4]. However, precise thermodynamic data for C₃Cl₄F₄ remains an absolute necessity for chemical engineers and environmental scientists today. This data is critical for managing legacy system recovery, designing high-efficiency thermal destruction facilities, and utilizing the compound as a tightly controlled intermediate in advanced fluoropolymer synthesis[4][5].

Fundamental Thermodynamic and Physicochemical Data

Understanding the thermodynamic behavior of C₃Cl₄F₄ requires distinguishing between its structural isomers, predominantly 1,1,1,3-tetrachloro-2,2,3,3-tetrafluoropropane and 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoropropane. The dense halogenation of the carbon backbone imparts a high liquid density and a relatively high boiling point compared to lower-molecular-weight CFCs.

Quantitative Data Summary

The following table consolidates the fundamental physicochemical properties of the two primary isomers of C₃Cl₄F₄[6][7].

Table 1: Standard Physicochemical and Thermodynamic Properties of C₃Cl₄F₄ Isomers

| Property | 1,1,1,3-isomer (CAS 2268-46-4) | 1,2,2,3-isomer (CAS 677-68-9) |

| Molar Mass | 253.84 g/mol | 253.84 g/mol |

| Normal Boiling Point | 114 °C | 112 °C |

| Melting Point | -93 °C | -43 °C |

| Liquid Density (at 20°C) | 1.744 g/mL | 1.720 g/mL |

| Refractive Index | 1.397 | 1.396 |

| Ozone Depletion Potential | 1.0 | 1.0 |

Vapor Pressure Modeling

Accurate vapor pressure modeling is the cornerstone of distillation, recovery, and containment operations. The vapor pressure of 1,1,1,3-tetrachloro-2,2,3,3-tetrafluoropropane can be mathematically modeled using the Antoine equation:

Where

Experimental Methodologies for Thermodynamic Profiling

To ensure that chemical processes (such as thermal oxidation or cryogenic recovery) are built on self-validating systems, thermodynamic data must be empirically verified rather than purely estimated. The following protocols detail the acquisition of vapor pressure and heat capacity data, highlighting the mechanistic causality behind each experimental choice.

Protocol 1: Vapor Pressure Determination via Dynamic Ebulliometry

Causality: Dynamic ebulliometry is selected over static pressure methods for halogenated organics at moderate pressures. It continuously sweeps the liquid-vapor interface, preventing the localized accumulation of volatile trace impurities (like dissolved air or lower-boiling CFC fractions) that would otherwise artificially inflate total pressure readings.

-

Apparatus Preparation: Clean a Swietoslawski-type glass ebulliometer with high-purity acetone and dry thoroughly under a vacuum at 80 °C.

-

Sample Introduction: Introduce 50 mL of C₃Cl₄F₄ (purity >99.9% verified by GC-MS) into the boiling flask. Crucial Step: Degas the sample via three freeze-pump-thaw cycles. Reasoning: Dissolved atmospheric gases skew partial pressure calculations according to Raoult's Law.

-

System Equilibration: Connect the ebulliometer to a precision pressure controller and a vacuum pump. Backfill with an inert buffer gas (dry nitrogen) to a target pressure (e.g., 50 kPa).

-

Heating and Condensation: Apply heat via a customized heating mantle until steady reflux is achieved. The condensate drop rate from the thermowell must be maintained at 30–40 drops per minute. Reasoning: This specific rate ensures thermal equilibrium between the liquid and vapor phases without inducing superheating.

-

Data Acquisition: Record the boiling temperature using a calibrated platinum resistance thermometer (PRT) once the temperature fluctuation stabilizes to less than

K for 15 consecutive minutes. -

Validation: Cross-reference the empirical boiling point at standard atmospheric pressure (760 mmHg) with the established literature value (114 °C)[7].

Protocol 2: Isobaric Heat Capacity ( ) Measurement via Modulated DSC

Causality: Modulated Differential Scanning Calorimetry (MDSC) is utilized instead of standard DSC to mathematically separate the reversing heat flow (heat capacity) from the non-reversing heat flow (kinetic events like thermal relaxation or minor degradation). This ensures high-fidelity

-

Calibration: Calibrate the DSC using a high-purity sapphire standard over the target temperature range (-50 °C to 150 °C) to establish the baseline heat flow response.

-

Sample Encapsulation: Hermetically seal 10–15 mg of C₃Cl₄F₄ in an aluminum crucible. Reasoning: Hermetic sealing prevents mass loss via vaporization during the heating cycle, which would otherwise manifest as a massive endothermic artifact, ruining the

calculation. -

Thermal Cycling: Equilibrate the sample isothermally at -50 °C for 10 minutes. Apply a linear underlying heating rate of 2 °C/min superimposed with a modulation amplitude of

°C every 60 seconds. -

Integration: Extract the reversing heat flow signal using the instrument's software to calculate

as a continuous function of temperature.

Workflow Visualization: Data Acquisition to Process Design

The following diagram maps the logical progression from raw sample preparation to the final application of thermodynamic data in process engineering.

Caption: Thermodynamic data acquisition, validation, and process design workflow for C₃Cl₄F₄.

Environmental Thermodynamics and Regulatory Engineering

The phase-out of C₃Cl₄F₄ under the Montreal Protocol is fundamentally tied to its atmospheric thermodynamics[1][10]. When released, the compound's high chemical stability allows it to migrate to the stratosphere. There, high-energy UV radiation provides the necessary enthalpy to induce homolytic cleavage of the carbon-chlorine bonds, releasing chlorine radicals that catalytically destroy ozone[2].

In modern chemical engineering, the primary interaction with C₃Cl₄F₄ involves designing thermal oxidation systems for its safe destruction. The enthalpy of combustion (

References

-

1,2,2,3-tetrachloro-1,1,3,3-tetrafluoropropane - Stenutz Stenutz[Link]

-

Alternatives to CFCS for Refrigeration Applications - JuSER Forschungszentrum Jülich (FZ-Juelich)[Link]

-

Montreal Protocol - Ozone Secretariat United Nations Environment Programme (UNEP)[Link]

-

Industrial Process Profiles for Environmental Use: Chapter 16: Fluorocarbon-Hydrogen Fluoride Industry U.S. Environmental Protection Agency (EPA)[Link]

-

The Yaws Handbook of Vapor Pressure ResearchGate[Link]

-

Montreal Protocol on Substances that Deplete the Ozone Layer United Nations Digital Library System[Link]

-

Ozone Layer Depletion - A Project Report Submitted KCS Kasi Nadar College[Link]

-

Consolidated TEXT: 32009R1005 — EN — 19.04.2017 EUR-Lex[Link]

Sources

- 1. juser.fz-juelich.de [juser.fz-juelich.de]

- 2. kcskasinadarcollege.in [kcskasinadarcollege.in]

- 3. ozone.unep.org [ozone.unep.org]

- 4. Consolidated TEXT: 32009R1005 — EN — 19.04.2017 [eur-lex.europa.eu]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoropropane [stenutz.eu]

- 7. guidechem.com [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. digitallibrary.un.org [digitallibrary.un.org]

The Definitive Technical Guide to Tetrachlorotetrafluoropropane (CFC-214): CAS Registry, Isomerism, and Analytical Methodologies

By: Senior Application Scientist

Executive Summary

In the realm of halogenated aliphatic hydrocarbons, Tetrachlorotetrafluoropropane (generically known as CFC-214) presents a complex profile of structural isomerism that demands rigorous analytical precision. With the molecular formula

For researchers, environmental scientists, and regulatory compliance officers, the generic nomenclature is insufficient. The specific arrangement of the four chlorine and four fluorine atoms across the three-carbon backbone dictates the molecule's physicochemical behavior, toxicity, and chromatographic retention. This whitepaper elucidates the causality behind these isomeric differences, provides a comprehensive CAS registry mapping, and establishes a self-validating analytical workflow for their resolution.

The Causality of Isomerism and CAS Registry Mapping

The generic Chemical Abstracts Service (CAS) registry number for unspecified Tetrachlorotetrafluoropropane is 29255-31-0 [1]. However, relying on this generic identifier in synthetic chemistry or regulatory reporting introduces critical ambiguities.

The structural isomerism in

Table 1: Comprehensive CAS Registry and Synonyms Mapping

| Isomer / Chemical Name | CAS Registry Number | Common Synonyms / Industry Nomenclature |

| Tetrachlorotetrafluoropropane (Generic) | 29255-31-0 | CFC-214, R-214, Propane, tetrachlorotetrafluoro- |

| 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane | 2268-46-4 | CFC-214cb, Freon-214, 1,1,1,3-Tetrachlorotetrafluoropropane |

| 1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane | 677-68-9 | CFC-214aa, 1,2,2,3-Tetrachlorotetrafluoropropane |

| 1,1,2,2-Tetrachloro-1,3,3,3-tetrafluoropropane | 2268-44-2 | 1,1,2,2-Tetrachlorotetrafluoropropane |

| 1,1,2,3-Tetrachloro-1,2,3,3-tetrafluoropropane | 2268-45-3 | 1,1,2,3-Tetrachlorotetrafluoropropane |

| 1,1,1,2-Tetrachloro-2,3,3,3-tetrafluoropropane | 3175-64-2 | 1,1,1,2-Tetrachlorotetrafluoropropane |

To visualize the hierarchical relationship between the generic compound class and its specific structural isomers, refer to the logical mapping below.

Figure 1: Structural isomer classification and CAS registry mapping for Tetrachlorotetrafluoropropane.

Physicochemical Profiling

Understanding the physical properties of these isomers is critical for both environmental transport modeling and analytical method development. The asymmetric distribution of heavy chlorine atoms in isomers like 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane induces a stronger permanent dipole compared to more symmetric isomers. This causality directly translates to variations in boiling points and vapor pressures [3].

Table 2: Comparative Physicochemical Properties of Key Isomers

| Property | 1,1,1,3-Isomer (CAS 2268-46-4) | 1,2,2,3-Isomer (CAS 677-68-9) | 1,1,2,2-Isomer (CAS 2268-44-2) |

| Molecular Weight | 253.84 g/mol | 253.84 g/mol | 253.84 g/mol |

| Boiling Point | ~114.0 °C | ~112.2 °C | ~112.0 °C |

| Melting Point | -93.0 °C | -42.9 °C | 34.0 - 41.0 °C |

| Density | 1.744 g/cm³ | 1.744 g/cm³ | N/A |

| Vapor Pressure (25°C) | ~28.3 mmHg | ~25.9 mmHg | N/A |

| LogP | 3.82 | 3.82 | N/A |

(Data synthesized from authoritative chemical databases [4], [5].)

Analytical Workflows: GC-MS Protocol for Isomer Resolution

To ensure scientific integrity and trustworthiness, the analytical detection of CFC-214 isomers must be treated as a self-validating system . Co-elution is a significant risk when analyzing heavily halogenated isomers on standard non-polar columns (e.g., DB-5). Therefore, the methodology below utilizes a mid-polarity, volatile-specific column to leverage dipole-dipole interactions for baseline resolution.

Step-by-Step Methodology

1. Sample Preparation & Matrix Mitigation

-

Action: Dilute the sample in high-purity n-hexane (GC grade) to a concentration of 10-50 µg/mL. Spike with Fluorobenzene as an internal standard (IS) at 20 µg/mL.

-

Causality: Hexane is chosen because its non-polar nature prevents solvent-induced dipole interactions that could cause peak tailing of the halogenated analytes. The IS ensures the system self-validates against injection volume variances.

2. Chromatographic Separation (GC Parameters)

-

Action: Inject 1.0 µL using a split ratio of 50:1. Use a DB-VRX column (60 m × 0.25 mm × 1.4 µm) or equivalent cyanopropylphenyl-based stationary phase.

-

Temperature Program: Hold at 40°C for 3 min, ramp at 8°C/min to 150°C, then ramp at 20°C/min to 220°C and hold for 5 min.

-

Causality: The thick film (1.4 µm) and specific selectivity of the DB-VRX phase interact with the varying dipole moments of the

isomers, retarding the more polar isomers (e.g., 1,1,1,3-isomer) longer than the symmetric ones, thereby preventing co-elution.

3. Mass Spectrometric Detection (MS Parameters)

-

Action: Operate the MS in Electron Ionization (EI) mode at 70 eV. Utilize Selected Ion Monitoring (SIM) mode.

-

Target Ions: Monitor

117 ( -

Causality: 70 eV provides a highly reproducible, hard-ionization fragmentation pattern. Because the molecular ion (

at

Figure 2: Step-by-step GC-MS analytical workflow for the resolution of CFC-214 isomers.

Regulatory and Environmental Implications

In drug development and materials science, trace impurities of ODS compounds can halt regulatory approvals. Tetrachlorotetrafluoropropane is strictly regulated under the EPA's Clean Air Act (40 CFR Part 82) and the EU's REACH and RoHS directives. Because toxicity and ozone depletion potential (ODP) can vary slightly among isomers based on their atmospheric lifetimes (governed by their susceptibility to hydroxyl radical attack), modern supply chain audits require manufacturers to declare the exact CAS registry number rather than the generic 29255-31-0 [1]. Implementing the GC-MS workflow detailed above ensures verifiable, audit-ready compliance data.

References

-

US Environmental Protection Agency (EPA) . Characterization Factors for Construction Material EPD Indicators (ISO21930-LCIA-US) | LCA Collaboration Server: Tetrachlorotetrafluoropropane (CAS 29255-31-0). Retrieved from: [Link]

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 69615, 1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane. Retrieved from:[Link]

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 13717704, 1,1,2,3-Tetrachlorotetrafluoropropane. Retrieved from:[Link]

-

LookChem . Chemical Property of Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- (CAS 677-68-9). Retrieved from:[Link]

Dipole moment and dielectric constant of tetrachlorotetrafluoropropane

An In-depth Technical Guide: Dipole Moment and Dielectric Constant of Tetrachlorotetrafluoropropane Isomers: A Framework for Theoretical and Experimental Characterization

Abstract

Tetrachlorotetrafluoropropane (C₃Cl₄F₄) represents a class of halogenated propanes with significant potential in various scientific and industrial applications, including as solvents, refrigerants, or intermediates in chemical synthesis. However, the specific physicochemical properties of C₃Cl₄F₄ are critically dependent on its isomeric form. The arrangement of highly electronegative chlorine and fluorine atoms around the three-carbon backbone dictates the molecule's symmetry and, consequently, its polarity. This guide provides a comprehensive framework for researchers and drug development professionals to understand, predict, and measure two key electrical properties: the dipole moment (µ) and the dielectric constant (ε). We delve into the structural impact of isomerism on polarity, outline robust computational methods for predicting dipole moments, and provide detailed experimental protocols for the precise measurement of the dielectric constant, from which the dipole moment can be derived. This document serves as a foundational resource for characterizing C₃Cl₄F₄ isomers where direct experimental data is not yet readily available.

The Critical Role of Isomerism in Tetrachlorotetrafluoropropane (C₃Cl₄F₄)

The molecular formula C₃Cl₄F₄ can correspond to several structural isomers, each with a unique spatial arrangement of its constituent atoms. This structural variance is not trivial; it is the primary determinant of the molecule's net dipole moment. A dipole moment arises from an uneven distribution of electron density within a molecule, creating a center of positive charge and a center of negative charge separated by a distance[1][2]. In molecules with high symmetry, individual bond dipoles (e.g., C-F and C-Cl bonds) can cancel each other out, resulting in a non-polar molecule with a net dipole moment of zero[3][4]. Conversely, in asymmetric isomers, these bond dipoles do not cancel, leading to a polar molecule with a finite, non-zero dipole moment.

Several isomers of tetrachlorotetrafluoropropane are documented, including:

-

1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane (CAS: 677-68-9)[5]

-

1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane (CAS: 2268-46-4)[6]

-

1,1,2,3-Tetrachloro-1,2,3,3-tetrafluoropropane (CAS: 2268-45-3)[7]

The polarity of these isomers directly influences their macroscopic properties. The dielectric constant (or relative permittivity) of a substance is a measure of its ability to store electrical energy in an electric field and is strongly correlated with the dipole moment of its constituent molecules[8]. Polar molecules with significant dipole moments can align themselves with an external electric field, leading to a higher dielectric constant. This property is paramount for applications such as:

-

Solvency: Polar solvents are effective at dissolving polar solutes, a key consideration in drug formulation and reaction chemistry.

-

Dielectric Materials: Materials with high dielectric constants are essential in capacitors and other electronic components.

-

Microwave Chemistry: The ability of polar molecules to absorb microwave energy can be harnessed to accelerate chemical reactions.

Given the lack of extensive published experimental data for these specific isomers, a combined theoretical and experimental approach is necessary for their characterization.

Caption: Impact of molecular symmetry on the net dipole moment of C₃Cl₄F₄ isomers.

Theoretical Prediction of Dipole Moment via Density Functional Theory (DFT)

Before embarking on experimental work, computational chemistry provides a powerful tool for estimating molecular properties. Density Functional Theory (DFT) is a robust method for predicting the electronic structure and, by extension, the dipole moment of molecules[9][10]. DFT calculations model the electron density of a system to determine its energy and other properties. The key advantage is the ability to generate a reliable charge distribution map for a given molecular geometry, from which the dipole moment can be calculated directly.

The causality behind this choice of method is its balance of computational cost and accuracy for molecules of this size. The process avoids the need for synthesizing and purifying every isomer for an initial screening, allowing researchers to prioritize the most promising candidates for experimental validation.

Caption: A generalized workflow for calculating molecular dipole moment using DFT.

A crucial insight from experience is that the choice of the basis set and functional in DFT calculations can influence the accuracy of the result[9]. It is advisable to benchmark the chosen computational method against known experimental dipole moments of structurally related halogenated alkanes before applying it to the novel C₃Cl₄F₄ isomers.

Experimental Determination of Dielectric Constant and Dipole Moment

Experimental validation is the cornerstone of scientific integrity. The dielectric constant of a liquid isomer can be measured with high precision, and from this macroscopic property, the molecular dipole moment can be calculated.

Methodology for Dielectric Constant Measurement

A variety of techniques exist for measuring the dielectric constant of liquids, including transmission line methods, resonant cavities, and coaxial probes[11][12]. For the frequency range relevant to static or low-frequency dielectric constants (kHz to MHz), the parallel-plate capacitor method is simple, accurate, and widely applicable[11][13].

The principle involves using the liquid sample as the dielectric material in a capacitor. The capacitance of this cell is measured and compared to the capacitance of the same cell with air (or vacuum) as the dielectric. The ratio of these capacitances gives the dielectric constant (ε) of the liquid[14].

Step-by-Step Protocol: Parallel-Plate Capacitor Method

This protocol describes a self-validating system for obtaining reliable dielectric constant data.

-

Fabrication and Calibration of the Dielectric Cell:

-

Construct a parallel-plate capacitor cell with a fixed, known geometry. The plates should be made of an inert conductor (e.g., stainless steel or gold-plated brass).

-

Causality: A fixed geometry is essential for repeatable measurements.

-

Measure the capacitance of the empty cell (C_air).

-

Calibrate the cell by filling it with a standard reference liquid of a known dielectric constant (e.g., cyclohexane, ε ≈ 2.02, or carbon tetrachloride, ε ≈ 2.24) and measuring its capacitance (C_ref)[15]. This allows for the determination of an effective cell constant that accounts for fringing fields.

-

-

Sample Preparation:

-

Synthesize and purify the specific C₃Cl₄F₄ isomer of interest. Purity is critical, as polar impurities can significantly affect the measured dielectric constant.

-

Ensure the sample is anhydrous, as water has a very high dielectric constant (ε ≈ 80) and will cause large errors even at trace levels.

-

-

Measurement Procedure:

-

Connect the dielectric cell to a precision LCR meter or impedance analyzer.

-

Rinse the cell with the purified isomer sample before filling it to ensure no residual solvent remains.

-

Fill the cell with the isomer sample, ensuring no air bubbles are trapped between the plates.

-

Measure the capacitance of the sample-filled cell (C_sample) at a controlled temperature (e.g., 25.0 °C) and at a suitable frequency (e.g., 10 kHz - 1 MHz) to avoid contributions from electrode polarization or high-frequency dispersion[16].

-

Repeat the measurement multiple times to ensure reproducibility.

-

-

Calculation of Dielectric Constant:

-

The dielectric constant (ε_sample) is calculated using the simple ratio: ε_sample = C_sample / C_air

-

Caption: Experimental workflow for determining dielectric constant and dipole moment.

From Dielectric Constant to Dipole Moment: The Guggenheim Method

For determining the dipole moment of a polar solute (the C₃Cl₄F₄ isomer) in a non-polar solvent (e.g., cyclohexane or carbon tetrachloride), the Guggenheim method is a trusted approach that avoids the need for density measurements[16]. The method relies on measuring the dielectric constant (ε₁₂) and refractive index (n₁₂) of dilute solutions of the polar solute in the non-polar solvent.

The dipole moment (µ) is calculated from the slopes of the plots of ε₁₂ versus solute weight fraction (w₂) and n₁₂² versus w₂, as w₂ approaches zero. This experimental approach provides a direct link between the macroscopic measurements and the fundamental molecular property.

Data Summary and Expected Trends

While specific experimental values for C₃Cl₄F₄ isomers are pending determination, we can summarize the expected properties based on the principles of molecular symmetry. This table serves as a guide for researchers to compare their theoretical and experimental findings.

| Isomer Name | CAS Number | Molecular Symmetry | Predicted Dipole Moment (µ) | Predicted Dielectric Constant (ε) |

| Symmetric Isomers (Hypothetical) | N/A | High | Expected: ≈ 0 Debye | Low (close to solvent, e.g., 2-3) |

| 1,1,2,3-Tetrachloro-1,2,3,3-tetrafluoropropane | 2268-45-3 | Asymmetric | Expected: > 0 Debye | Moderate to High (>3) |

| 1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane | 677-68-9 | Asymmetric | Expected: > 0 Debye | Moderate to High (>3) |

Note: The predicted values are qualitative estimates. Quantitative values must be determined via the computational and experimental methods outlined in this guide.

Conclusion

The characterization of tetrachlorotetrafluoropropane requires a nuanced approach that places the concept of isomerism at the forefront. The dipole moment and dielectric constant are not single values but are specific to each unique molecular structure. This guide provides a robust framework for scientists to navigate this complexity. By integrating the predictive power of Density Functional Theory with the precision of experimental methods like the parallel-plate capacitor technique and the Guggenheim analysis, researchers can confidently determine the electrical properties of any C₃Cl₄F₄ isomer. This foundational knowledge is essential for unlocking the potential of these molecules in drug development, materials science, and beyond.

References

-

Liquid Dielectric Constant Measurement Techniques. (2010). ResearchGate. [Link]

-

Permittivity Measurement of Liquids, Powders and Suspensions using a Parallel-Plate Cell. (n.d.). Concepts in Magnetic Resonance Part B: Magnetic Resonance Engineering. [Link]

-

A method of measurement of the dielectric constant of some liquids (teaching). (n.d.). Physics Education. [Link]

-

Sensitivity and Accuracy of Dielectric Measurements of Liquids Significantly Improved by Coupled Capacitive-Dependent Quartz Crystals. (2021). MDPI. [Link]

-

Dielectric constant measurement of low loss liquids using stacked multi ring resonator. (2018). Indian Academy of Sciences. [Link]

-

1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane. (n.d.). PubChem. [Link]

-

Propane, 2,2,3,3-tetrafluoro-1,1,1-trichloro- Compound Overview. (n.d.). Ontosight AI. [Link]

-

1,1,2,3-Tetrachlorotetrafluoropropane. (n.d.). PubChem. [Link]

-

Propane, 2,3,3-trichloro-1,1,1,2-tetrafluoro-. (n.d.). LookChem. [Link]

-

2,2,3,3-Tetrachlorohexafluorobutane. (n.d.). PubChem. [Link]

-

Determination of the Electric Dipole Moment of a Molecule from Density Functional Theory Calculations. (2010). arXiv. [Link]

-

Dipole Moments in Organic Chemistry. (n.d.). Scribd. [Link]

-

Dipole Moments and Dipoles. (2025). Master Organic Chemistry. [Link]

-

Calculations of electric dipole moments and static dipole polarizabilities based on the two-component normalized elimination of. (2016). SMU. [Link]

-

Dipole Moment. (2018). University of Zurich. [Link]

-

Geometry and Dipole Moment. (2019). Chemistry LibreTexts. [Link]

-

Analysis and Validation of Dipole Moment Calculations in Chemistry Teaching. (2017). Revista Desafio Online. [Link]

-

Selected Values of Electric Dipole Moments for Molecules in the Gas Phase. (1967). GovInfo. [Link]

-

Propane, tetrachlorotetrafluoro-. (2023). US EPA. [Link]

-

Ch 8 Calculate Dipole moment. (2017). YouTube. [Link]

-

CCCBDB list of experimental dipole moments. (n.d.). Computational Chemistry Comparison and Benchmark Database. [Link]

- Dipole Moment. (n.d.). Rosamonte's Physical Chemistry Website.

-

Dipole Moment, Molecular Polarity & Percent Ionic Character. (2018). YouTube. [Link]

- Processes for synthesis of 1,3,3,3-tetrafluoropropene. (n.d.).

-

Table of dielectric constants of pure liquids. (1951). National Bureau of Standards. [Link]

-

Dielectric constant of tetrachloromethane. (n.d.). ResearchGate. [Link]

-

Structures and Dipole Moments of Molecules in their Electronically Excited States. (2017). The Nijmegen Molecular and Laser Physics Group. [Link]

-

Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

-

Static dielectric constant of tetrachloromethane. (n.d.). ResearchGate. [Link]

-

Dielectric Constant of Common solvents. (n.d.). University of California, Berkeley. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mbp.science.ru.nl [mbp.science.ru.nl]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. 1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane | C3Cl4F4 | CID 69615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. 1,1,2,3-Tetrachlorotetrafluoropropane | C3Cl4F4 | CID 13717704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. arxiv.org [arxiv.org]

- 10. periodicos.ufms.br [periodicos.ufms.br]

- 11. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 12. ias.ac.in [ias.ac.in]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. depts.washington.edu [depts.washington.edu]

- 16. chem.uzh.ch [chem.uzh.ch]

Thermodynamic Solvation Profiling of Tetrachlorotetrafluoropropane (C3Cl4F4) in Organic Solvents

Executive Summary

Tetrachlorotetrafluoropropane (C3Cl4F4), widely known as CFC-214, is a fully halogenated chlorofluorocarbon. While its industrial application as a solvent and propellant has been largely phased out under the Montreal Protocol[1], understanding its solubility parameters remains highly relevant. Drug development professionals, analytical chemists, and environmental scientists require precise thermodynamic data on C3Cl4F4 to design alternative lipophilic solvent systems, validate legacy analytical extractions, and model the environmental fate of highly halogenated compounds. This technical guide provides an in-depth analysis of the solubility of C3Cl4F4 in organic solvents, grounded in thermodynamic principles and validated experimental protocols.

Physicochemical Properties & Solvation Thermodynamics

The solvation behavior of C3Cl4F4 is fundamentally dictated by its highly symmetric, fully halogenated structure.

Causality of Solvation: C3Cl4F4 lacks hydrogen atoms, meaning it has zero capacity to act as a hydrogen bond donor. Furthermore, the strong electronegativity of the fluorine and chlorine atoms creates a dense electron cloud that minimizes the overall molecular dipole moment. Consequently, C3Cl4F4 cannot participate in dipole-dipole or hydrogen-bonding interactions, rendering it virtually insoluble in water[4].

Instead, its solvation in organic solvents is driven entirely by London dispersion forces . According to the Scatchard-Hildebrand theory, the enthalpy of mixing for non-polar systems is minimized when the solvent and solute have similar cohesive energy densities. The Hildebrand solubility parameter (δ) for CFCs typically ranges from 14 to 16 MPa^0.5. Therefore, C3Cl4F4 exhibits ideal miscibility with non-polar and slightly polar organic solvents (e.g., alkanes, aromatics, and chlorinated solvents) whose δ values closely match this range[5].

Quantitative Solubility Data

The following table summarizes the solubility profile of C3Cl4F4 across various solvent classes at standard ambient temperature and pressure (SATP).

| Solvent Class | Representative Solvent | Hildebrand Parameter (δ) [MPa^0.5] | Solubility Status (25°C) |

| Aliphatic Hydrocarbons | n-Hexane | 14.9 | Miscible |

| Aromatic Hydrocarbons | Toluene | 18.2 | Miscible |

| Chlorinated Solvents | Chloroform | 19.0 | Miscible |

| Ethers | Diethyl Ether | 15.1 | Miscible |

| Alcohols | Ethanol | 26.5 | Soluble |

| Aqueous | Water | 47.8 | Insoluble (<0.01 g/L) |

Experimental Methodology: GC-MS Solubility Determination

To accurately determine the solubility limit of C3Cl4F4 in borderline solvents (e.g., polar alcohols), a self-validating gravimetric and Gas Chromatography-Mass Spectrometry (GC-MS) workflow is required. This protocol prevents volatilization errors—a critical flaw in legacy CFC measurements.

Step-by-Step Protocol:

-

Isothermal Saturation: Add an excess volume of liquid C3Cl4F4 to 10.0 mL of the target organic solvent inside a 20 mL headspace-free, PTFE-lined crimp-top vial. Causality: The absence of headspace is critical to prevent the highly volatile solute from partitioning into the vapor phase, which would skew the liquid-phase concentration.

-

Equilibration: Place the vial in a thermostated shaking water bath at 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours to ensure the system reaches complete thermodynamic equilibrium.

-

Phase Separation: Transfer the vial to a temperature-controlled centrifuge. Spin at 3000 rpm for 15 minutes at 25°C. Causality: Due to the high density of C3Cl4F4 (~1.744 g/cm³[3]), centrifugation forces any undissolved micro-droplets to the bottom of the vial, leaving a pure, saturated supernatant.

-

Sampling & Dilution: Using a pre-chilled, gas-tight Hamilton syringe, extract 100 µL of the clear supernatant. Immediately dilute this aliquot into 9.9 mL of a highly miscible internal standard solution (e.g., n-hexane containing 1-chlorooctane).

-

GC-MS Quantification: Inject 1 µL of the diluted sample into a GC-MS equipped with an electron ionization (EI) source and a non-polar capillary column (e.g., DB-5ms). Quantify the C3Cl4F4 peak area against a rigorously constructed multi-point calibration curve.

-

Thermodynamic Validation: Calculate the experimental mole fraction solubility. Validate the data by comparing it against the theoretical solubility predicted by the Scatchard-Hildebrand equation. Deviations >5% indicate non-ideal interactions (e.g., unexpected solvent complexation), ensuring the system is self-validating.

Mechanistic Workflow

Figure 1: Experimental workflow for determining the organic solubility and profile of C3Cl4F4.

References

Sources

The Evolution of Chlorofluoropropane Derivatives: From Industrial Precursors to Next-Generation Medical Propellants

The Halocarbon Paradigm Shift

Historically, fully halogenated chlorofluorocarbons (CFCs) were the gold standard for aerosol propellants and refrigerants due to their chemical inertness, non-flammability, and ideal vapor pressures. However, the discovery of their high Ozone Depletion Potential (ODP) catalyzed a global regulatory shift under the Montreal Protocol. Chlorofluoropropane derivatives, once utilized directly in industrial applications, were rapidly repurposed as critical synthetic intermediates[1].

Today, structural isomers of chlorofluoropropanes, such as 1-chloro-1,1,2,2,3,3,3-heptafluoropropane (CFC-217ca) and 2-chloro-1,1,1,2,3,3,3-heptafluoropropane (CFC-217ba), serve as the foundational precursors for synthesizing non-ozone-depleting hydrofluorocarbons (HFCs)[2]. The most notable of these is 1,1,1,2,3,3,3-heptafluoropropane (HFC-227ea), a molecule that has become indispensable in modern respiratory pharmacology.

Chemical Synthesis & Catalytic Pathways

The synthesis of pharmaceutical-grade HFC-227ea relies on the deep catalytic hydrofluorination of chlorofluoropropane precursors. Mechanistically, the reaction replaces chlorine atoms with fluorine, driven by anhydrous hydrogen fluoride (HF) in the presence of a Lewis acid catalyst. Hydrofluorination reactions utilizing antimony pentachloride (SbCl₅) or fluorinated antimony catalysts under vapor-phase conditions (optimized between 100–200°C) are highly effective for driving this halogen exchange and synthesizing advanced fluorinated derivatives[3].

Caption: Catalytic fluorination pathway from chlorinated precursors to HFC-227ea.

The Formulation Crisis in Drug Development

For drug development professionals, the regulatory mandate to replace CFCs with HFCs triggered a severe formulation crisis[4]. HFC-227ea is widely used today in pharmaceutical metered-dose inhalers (MDIs) for dispensing critical asthma medications[5]. However, transitioning a drug formulation to HFC-227ea is scientifically complex.

Mechanistic Causality: The solvency of a propellant is heavily influenced by its polarizability. Legacy CFCs possessed large, polarizable chlorine atoms that facilitated strong van der Waals interactions and induced dipole moments with the lipophilic tails of traditional surfactants (e.g., oleic acid, sorbitan trioleate). Because HFC-227ea lacks chlorine, its carbon-fluorine bonds are highly polarized but tightly held, drastically reducing the molecule's overall polarizability. Consequently, HFCs are exceptionally poor solvents for traditional excipients[4].

When formulators initially swapped CFCs for HFCs, the surfactants precipitated out of solution. This lack of steric stabilization led to rapid flocculation of the Active Pharmaceutical Ingredient (API) and highly inconsistent dosing. To overcome this, modern MDI development relies on the precise addition of co-solvents (like anhydrous ethanol) to bridge the polarity gap, alongside advanced high-shear suspension homogenization techniques.

Quantitative Data: Physicochemical Comparison

To predict formulation behavior during drug development, it is critical to compare the thermodynamic and environmental properties of legacy chlorofluorocarbons against modern hydrofluorocarbon propellants.

| Propellant | Chemical Formula | Boiling Point (°C) | Vapor Pressure at 20°C (kPa) | ODP | GWP (100-yr) |

| CFC-12 (Legacy) | CCl₂F₂ | -29.8 | 566 | 1.0 | 10,900 |

| CFC-114 (Legacy) | C₂Cl₂F₄ | 3.6 | 182 | 1.0 | 8,590 |

| HFC-134a (Modern) | CH₂FCF₃ | -26.1 | 572 | 0 | 1,430 |

| HFC-227ea (Modern) | CF₃CHFCF₃ | -16.5 | 390 | 0 | 3,220 |

Note: The elimination of chlorine drops the Ozone Depletion Potential (ODP) to zero, though Global Warming Potential (GWP) remains a consideration for future regulatory frameworks.

Self-Validating Experimental Methodologies

Protocol 1: Vapor-Phase Catalytic Fluorination of Chlorofluoropropanes

Objective: Synthesize HFC-227ea via the hydrofluorination of a chlorofluoropropane precursor with built-in purity validation.

-

Catalyst Activation: Load pelletized SbCl₅ catalyst into a Monel nickel alloy reactor tube. Activate the bed using anhydrous HF gas at 200°C until the effluent HF concentration stabilizes, ensuring active fluorination sites are exposed.

-

Precursor Feed: Vaporize the chlorofluoropropane precursor and mix with anhydrous HF at a strict 1:20 molar ratio. Causality: Excess HF is required to drive the equilibrium toward complete fluorination and suppress unwanted oligomerization.

-

Reaction Execution: Pass the gaseous mixture through the reactor bed maintained at 150°C. Modulate the flow rate to ensure a contact time of exactly 15 seconds.

-

Scrubbing & Isolation: Route the reactor effluent through a dual-stage aqueous KOH scrubber to neutralize unreacted HF and byproduct HCl. Isolate the crude HFC-227ea via fractional distillation.

-

System Validation (QC): Analyze the final distillate using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is self-validating only if intermediate chlorofluoropropanes (e.g., CFC-217ba) are undetectable (<10 ppm), confirming the reaction reached completion.

Protocol 2: Formulation of an HFC-227ea MDI Suspension

Objective: Formulate and validate a physically stable MDI suspension, overcoming the inherent solvency limitations of HFC-227ea.

-

API Micronization: Air-jet mill the API to achieve a tightly controlled aerodynamic diameter of 1–5 µm, the optimal size for deep lung deposition.

-

Excipient Blending: Dissolve the stabilizing surfactant (oleic acid) in anhydrous ethanol. Causality: The ethanol acts as a co-solvent, bridging the thermodynamic incompatibility between the lipophilic surfactant and the highly fluorinated propellant.

-

Propellant Addition: Transfer the API/excipient slurry into a chilled stainless-steel pressure vessel. Inject liquefied HFC-227ea under high pressure (approx. 4.5 bar at room temperature).

-

High-Shear Homogenization: Subject the mixture to high-shear mixing (10,000 RPM) for 15 minutes. This ensures uniform dispersion of the micronized API and prevents Ostwald ripening (particle growth over time).

-

Crimping: Dispense the homogenized suspension into aluminum canisters and immediately seal with metering valves.

-

System Validation (QC): Actuate the finished MDI into an Anderson Cascade Impactor (ACI). The manufacturing protocol is validated if the Fine Particle Fraction (FPF) remains consistent (>40%) across the beginning, middle, and end of the canister's life, proving absolute suspension stability.

Caption: Generalized workflow for MDI suspension formulation using HFC-227ea.

Future Perspectives

While the transition from chlorofluoropropanes to HFC-227ea successfully solved the ozone depletion crisis, the relatively high Global Warming Potential (GWP) of HFCs has placed them under regulatory scrutiny via the Kigali Amendment. The next frontier in respiratory drug development involves transitioning to Hydrofluoroolefins (HFOs) like HFO-1234ze. This impending shift will require a complete re-evaluation of propellant-excipient interactions, echoing the historical challenges faced during the phase-out of chlorofluoropropanes.

References

-

Mass.gov. "Halogenated Hydrocarbons C1-C4 DRAFT". Massachusetts Department of Environmental Protection.[Link]

- Google Patents. "US5756869A - Method of preparing hydrofluorocarbon".

Sources

- 1. US5756869A - Method of preparing hydrofluorocarbon - Google Patents [patents.google.com]

- 2. 1-Chloro-1,1,2,2,3,3,3-heptafluoropropane | 422-86-6 | Benchchem [benchchem.com]

- 3. 3-Chloro-1,1,1,3-tetrafluoropropan-2-one | 126266-74-8 | Benchchem [benchchem.com]

- 4. 1,1,1,2,3,3,3-Heptafluoropropane | 431-89-0 | Benchchem [benchchem.com]

- 5. mass.gov [mass.gov]

Crystallographic structure analysis of solid tetrachlorotetrafluoropropane

Crystallographic Structure Analysis of Solid Tetrachlorotetrafluoropropane: An In Situ Cryo-Crystallography Guide

Executive Summary

Tetrachlorotetrafluoropropane (

As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the rigorous, causality-driven methodology of in situ cryo-crystallography. This guide details the thermodynamic rationale, the step-by-step single-crystal growth protocol, and the subsequent X-ray diffraction (XRD) analysis required to elucidate the complex halogen-bonding networks (

Isomeric Properties and Experimental Causality

To design a self-validating crystallographic experiment, one must first understand the thermodynamic boundaries of the target analyte. The physical state of the isomer dictates the sample preparation methodology.

Table 1: Physical Properties of Select

| Isomer | CAS Number | Melting Point (°C) | State at 25°C |

| 1,1,2,2-Tetrachloro-1,3,3,3-tetrafluoropropane | 2268-44-2 | 34 to 41 | Solid / Liquid[2] |

| 1,1,2,3-Tetrachloro-1,2,3,3-tetrafluoropropane | 2268-45-3 | -58 | Liquid[3] |

| 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane | 2268-46-4 | -93 | Liquid[4] |

Causality in Experimental Design: As demonstrated in Table 1, isomers such as 1,1,1,3-tetrachloro-2,2,3,3-tetrafluoropropane melt at an extreme -93 °C (4[4]). Attempting to freeze these liquids slowly often results in the expansion of the solid phase, which shatters standard glass capillaries. Therefore, the protocol mandates flash-freezing to form a glass/polycrystalline mass, followed by optical zone melting using an infrared (IR) laser to isolate a single seed crystal. This approach prevents capillary rupture and ensures the growth of a crystal with low mosaicity, which is critical for resolving the high electron density of chlorine and fluorine atoms during diffraction[5].

Step-by-Step Methodology: In Situ Crystallization and X-Ray Diffraction

The following protocol describes a self-validating system where the physical phase transitions are continuously monitored via optical microscopes attached to the diffractometer.

Phase I: Capillary Loading and Zone Melting

-

Sample Preparation: Inject approximately 2

L of liquid -

Diffractometer Mounting: Mount the sealed capillary onto the goniometer head of a diffractometer equipped with an open-flow nitrogen cryostat.

-

Flash Freezing: Rapidly quench the sample to 100 K using the cold nitrogen stream. Causality: This rapid quench bypasses the standard nucleation phase, forming a dense polycrystalline solid and preventing the volumetric expansion that typically shatters the capillary.

-

IR Laser Zone Melting: Align a focused IR laser to the tip of the capillary to create a localized melt zone (a liquid-solid interface). Slowly translate the melt zone along the capillary axis at a rate of 1–2 mm/hr.

-

Annealing: As the melt zone moves, allow a single seed crystal to propagate through the capillary. Once a visually uniform single crystal is established, cool it back to 100 K at a controlled rate of 10 K/hr to minimize thermal stress.

Phase II: X-Ray Data Collection

-

Irradiation: Expose the annealed crystal to Mo K

( -

Redundant Data Strategy: Collect a full sphere of diffraction data using

and

Workflow Visualization

Workflow for in situ cryo-crystallization and X-ray diffraction of volatile halocarbons.

Crystallographic Data Processing & Structural Refinement

Once the Bragg reflections are recorded, the data must be integrated and corrected.

-

Absorption Correction: Halocarbons exhibit intense X-ray absorption. A multi-scan absorption correction (e.g., SADABS) is strictly required to correct for the cylindrical geometry of the glass capillary and the dense electron clouds of the

atoms. -

Occupancy and Disorder Modeling:

isomers frequently exhibit rotational disorder of the

Structural Analysis: Halogen Bonding and Packing Motifs

The ultimate goal of solving the structure of 1,1,2,3-Tetrachlorotetrafluoropropane (6[6]) or its counterparts is to map the intermolecular forces governing their stability.

In the solid state, tetrachlorotetrafluoropropane lacks traditional hydrogen bond donors. Instead, the crystal lattice is stabilized entirely by:

-

Halogen Bonding (X-bonds): Highly directional, electrostatic attractive interactions occur between the electropositive crown (

-hole) of the polarizable chlorine atoms and the electron-rich equatorial belts of adjacent fluorine or chlorine atoms ( -

Steric Interlocking: The bulky nature of the perhalogenated carbon backbone forces the molecules into a highly interlocked, dense packing arrangement, typically crystallizing in centrosymmetric monoclinic or orthorhombic space groups to maximize van der Waals contact.

Conclusion

The crystallographic analysis of solid

References

-

1,1,2,3-Tetrachlorotetrafluoropropane | C3Cl4F4 | CID 13717704 - PubChem. National Institutes of Health (NIH). URL:[Link]

-

1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane | C3Cl4F4 | CID 69615 - PubChem. National Institutes of Health (NIH). URL:[Link]

-

1,1,2,3-tetrachloro-1,2,3,3-tetrafluoropropane. Stenutz. URL:[Link]

-

Crystallography – Knowledge and References. Taylor & Francis. URL:[Link]

Sources

- 1. 1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane | C3Cl4F4 | CID 69615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2268-44-2 | 1100-6-43 | MDL MFCD00045232 | 1,1,2,2-Tetrachlorotetrafluoropropane | SynQuest Laboratories [synquestlabs-azuredev-test.azurewebsites.net]

- 3. 1,1,2,3-tetrachloro-1,2,3,3-tetrafluoropropane [stenutz.eu]

- 4. guidechem.com [guidechem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. 1,1,2,3-Tetrachlorotetrafluoropropane | C3Cl4F4 | CID 13717704 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermal conductivity of tetrachlorotetrafluoropropane refrigerants

An In-Depth Technical Guide to the Thermal Conductivity of Tetrachlorotetrafluoropropane Refrigerants

Abstract: This technical guide provides a comprehensive overview of the thermal conductivity of tetrachlorotetrafluoropropane (C₃Cl₄F₄) refrigerants. Recognizing the scarcity of direct experimental data for these specific compounds, this document emphasizes the foundational aspects crucial for researchers and scientists: the identification of its isomers, the robust experimental methodologies for thermal conductivity measurement, and the powerful predictive models used when empirical data is unavailable. We delve into the widely-adopted Transient Hot Wire (THW) method, providing a detailed experimental protocol. Furthermore, we explore the application of Artificial Neural Networks (ANN) and other theoretical models as viable alternatives for data acquisition. The guide also discusses the key physical factors, such as temperature, pressure, and molecular structure, that influence the thermal conductivity of these refrigerants. This document serves as a foundational resource, equipping professionals with the knowledge to approach the thermal characterization of these and other novel refrigerants.

Introduction to Tetrachlorotetrafluoropropane Refrigerants

Tetrachlorotetrafluoropropane is a halogenated hydrocarbon with the chemical formula C₃Cl₄F₄. As with many multi-carbon halogenated alkanes, it exists in various structural forms, or isomers, each possessing unique physical and thermodynamic properties.[1][2] The arrangement of chlorine and fluorine atoms around the propane backbone significantly influences its characteristics as a refrigerant.

Chemical Structure and Isomerism

The precise arrangement of atoms defines an isomer's properties. For C₃Cl₄F₄, several isomers are possible. The most prominent are identified by their ASHRAE R-number designations, which are part of a standardized system for refrigerants. Two notable isomers include:

-

R-214 (CFC-214): 1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane[3]

-

R-214ba (CFC-214ba): 1,1,2,3-Tetrachloro-1,2,3,3-tetrafluoropropane[4]

The structural differences between these isomers are illustrated below.

Caption: Molecular structures of two tetrachlorotetrafluoropropane isomers.

The Critical Role of Thermal Conductivity in Refrigeration Systems

Thermal conductivity (often denoted by k, λ, or κ) is a fundamental transport property that quantifies a material's ability to conduct heat.[5] In the context of refrigeration, it is paramount for designing and optimizing heat exchangers, such as evaporators and condensers.

-

High Thermal Conductivity: A refrigerant with high thermal conductivity can transfer heat more effectively. This allows for the design of smaller, more compact heat exchangers for a given heat duty, reducing material costs and the overall system footprint.

-

System Efficiency: Enhanced heat transfer directly translates to improved thermodynamic efficiency of the refrigeration cycle, leading to lower energy consumption.[6]

Therefore, accurate thermal conductivity data is not merely academic; it is a critical input for engineering models that govern the performance and economics of refrigeration and air-conditioning systems.[7]

Experimental Determination of Thermal Conductivity

The measurement of thermal conductivity can be broadly categorized into steady-state and transient methods.[8] Each class has distinct advantages and is suited for different materials and conditions.

Caption: Classification of common thermal conductivity measurement methods.

-

Steady-State Methods: These techniques perform a measurement when the temperature within the material no longer changes with time.[8] They rely on applying a known heat flux across a sample of known dimensions and measuring the resulting temperature difference once thermal equilibrium is reached.[6][8] While straightforward in principle, they can be time-consuming and require careful guarding to prevent heat loss.[6][9]

-

Transient Methods: These methods measure the thermal conductivity as a function of time in response to a heat pulse.[10] They are generally faster than steady-state methods and can often measure other properties like thermal diffusivity simultaneously.[11] The Transient Hot Wire (THW) method is particularly well-suited and widely used for liquids and gases, including refrigerants.[8][12][13][14]

Protocol Spotlight: The Transient Hot Wire (THW) Method

The THW method is recognized for its high accuracy and precision in measuring the thermal conductivity of fluids.[8][11] The technique involves immersing a thin, electrically-heated wire in the refrigerant sample. This wire acts as both a line heat source and a resistance thermometer.[10]

Causality Behind the Method: The fundamental principle is that the rate of temperature rise in the wire is directly related to the thermal conductivity of the surrounding fluid. A fluid with high thermal conductivity will dissipate the heat from the wire more quickly, resulting in a slower temperature increase. By precisely measuring the temperature change over time, the thermal conductivity can be calculated.

Detailed Experimental Protocol:

-

System Preparation & Calibration:

-

A high-purity sample of the tetrachlorotetrafluoropropane isomer is obtained. The sample is degassed through several freeze-pump-thaw cycles to remove dissolved air, which can adversely affect measurements.[12]

-

The measurement cell, containing the platinum or tantalum hot wires, is evacuated and then filled with the refrigerant sample to the desired pressure.

-

The entire cell is placed in a thermostat-controlled bath to achieve and maintain a precise, uniform temperature.[14]

-

The system is allowed to reach thermal equilibrium, ensuring no temperature gradients exist before the measurement begins.

-

-

Measurement Execution:

-

A constant voltage is applied to the hot wire, initiating a step-wise power generation (Joule heating).

-

The wire's resistance is measured as a function of time using a sensitive Wheatstone bridge.[15] Since the wire's resistance-temperature relationship is known from prior calibration, this provides a precise record of the wire's temperature rise.

-

The temperature rise is typically recorded for a short duration (a few seconds) to minimize the onset of natural convection, which would violate the pure conduction assumption of the model.

-

-

Data Analysis & Self-Validation:

-

The thermal conductivity (k) is derived from the slope of the line plotting the temperature rise (ΔT) against the logarithm of time (ln(t)).

-

The data's linearity on this plot serves as an internal validation of the measurement. Any deviation from linearity can indicate experimental issues like the onset of convection or end effects, which must be corrected for or the experiment repeated.

-

Corrections for factors such as the heat capacity of the wire and non-ideal heat transfer at the wire ends are applied to refine the results.

-

Thermal Conductivity Data for Tetrachlorotetrafluoropropanes

This data gap underscores the importance of both direct experimental measurement and the use of robust predictive models for scientific and engineering purposes. For context, the thermal conductivity of common refrigerants in their liquid phase typically falls in the range of 0.06 to 0.12 W·m⁻¹·K⁻¹.[16]

Table 1: Selected Physical Properties of Tetrachlorotetrafluoropropane Isomers

| Property | R-214 | R-214ba |

| IUPAC Name | 1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane | 1,1,2,3-Tetrachloro-1,2,3,3-tetrafluoropropane |

| Molecular Formula | C₃Cl₄F₄ | C₃Cl₄F₄ |

| Molecular Weight | 253.8 g/mol | 253.8 g/mol |

| CAS Number | 677-68-9 | 2268-45-3 |

Data sourced from PubChem.[3][4]

Predictive Modeling for Thermal Conductivity

In the absence of experimental data, predictive models are indispensable tools for estimating thermophysical properties. These models range from semi-empirical correlations to advanced machine learning techniques.

Machine Learning Approaches: Artificial Neural Networks (ANN)

ANNs have emerged as a highly effective method for predicting the thermal conductivity of refrigerants across wide ranges of temperature and pressure.[17][18] These models are trained on large datasets of known experimental values for various fluids.[19][20][21]

Workflow for ANN Model Development:

The core of the ANN approach is to create a validated model that can generalize to new, unmeasured compounds. The input variables for such a model typically include critical properties and molecular characteristics that are more readily available.

Caption: Workflow for developing an ANN to predict thermal conductivity.

Expertise & Trustworthiness: An ANN's predictive power is contingent on the quality and breadth of its training data. A well-constructed network can capture complex, non-linear relationships between molecular properties and thermal conductivity that are difficult to describe with traditional equations.[17][18] The trustworthiness of the prediction for a new compound like R-214 depends on whether its properties fall within the domain of the model's training set.

Semi-Empirical and Theoretical Models

-

Extended Corresponding States (ECS): This model is a powerful technique used in standard reference databases like REFPROP.[13][19] It uses the known properties of a well-characterized reference fluid to predict the properties of other fluids by applying scaling factors based on their critical parameters and other shape factors.

-

Bridgman's Equation: This is a simpler, theoretical model that relates the thermal conductivity of a liquid to the speed of sound within it.[22] It provides a direct link between thermodynamic and transport properties, though its application to complex mixtures may require modification.[22]

Key Factors Influencing Thermal Conductivity

The thermal conductivity of a refrigerant is not a constant but varies significantly with its state and conditions.

-

Effect of Temperature: For most liquids, thermal conductivity decreases as temperature increases.[10] Conversely, for gases, thermal conductivity generally increases with temperature due to the rise in molecular kinetic energy and collision frequency.[5][10]

-

Effect of Pressure and Density: For liquids and vapors, an increase in pressure typically leads to a modest increase in thermal conductivity, primarily because the density increases, bringing molecules closer together and enhancing intermolecular energy transfer.[10] This effect is particularly pronounced near the critical point.

-

Influence of Molecular Structure (Isomerism): The structural arrangement of atoms in isomers like R-214 and R-214ba will influence their intermolecular forces and internal modes of energy storage. These differences, though subtle, are expected to result in distinct thermal conductivity values for each isomer. The more compact or symmetric an isomer is, the more efficiently it can typically transfer thermal energy.

Conclusion and Future Outlook

While tetrachlorotetrafluoropropane refrigerants are chemically well-defined, their thermophysical properties, particularly thermal conductivity, remain largely uncharacterized in the public domain. This guide has outlined the essential theoretical and practical frameworks required to address this knowledge gap. The Transient Hot Wire method stands as the gold standard for experimental measurement, offering high precision and reliability. In parallel, predictive methods, especially Artificial Neural Networks, provide a powerful and increasingly accurate means of estimating these properties when experimental routes are not feasible.

For the scientific and research communities, there is a clear and pressing need for direct experimental measurements of the thermal conductivity of R-214, R-214ba, and other related isomers. Such data would not only be invaluable for potential engineering applications but would also serve as crucial validation points for the refinement of next-generation predictive models, ultimately advancing the field of refrigerant design and thermal management.

References

-

Wikipedia. (n.d.). Thermal conductivity measurement. Retrieved from [Link]

-

Pierantozzi, M., & Di Nicola, G. (2022). Modeling Liquid Thermal Conductivity of Low-GWP Refrigerants Using Neural Networks. Applied Sciences, 13(1), 229. [Link]

-

Tree, D. R., & Hwang, Y. (1988). A Thermal Conductivity Prediction Method for Refrigerant Mixtures in the Liquid Phase. Purdue e-Pubs. [Link]

-

Akintunde, M. A., & Oladunjoye, I. O. (2014). Experimental Investigation of Thermal Conductivity and Thermal Diffusivity of New Refrigerants Blends. Scholarlink Research Institute Journals. [Link]

-

Ghaderi, A., et al. (2017). Prediction of the Thermal Conductivity of Refrigerants by Computational Methods and Artificial Neural Network. Frontiers in Mechanical Engineering. [Link]

-

Yang, Z., et al. (2022). Artificial Neural Network Model for the Prediction of Thermal Conductivity of Saturated Liquid Refrigerants and n-Alkanes. ACS Omega. [Link]

-